molecular formula C22H24N4O4S B3303217 N-(4-ethoxyphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 920221-03-0

N-(4-ethoxyphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B3303217
CAS No.: 920221-03-0
M. Wt: 440.5 g/mol
InChI Key: RKJHMUCXBRSZKN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex acetamide derivative featuring a 4-ethoxyphenyl group linked to a dihydropyridinone core. The dihydropyridinone ring is substituted at position 2 with a sulfanylmethyl group bridging to a 4-methylpyrimidin-2-yl moiety and at position 5 with a methoxy group. This compound’s design integrates multiple pharmacophoric elements, including aromatic, heterocyclic, and sulfur-containing groups, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-4-30-18-7-5-16(6-8-18)25-21(28)13-26-12-20(29-3)19(27)11-17(26)14-31-22-23-10-9-15(2)24-22/h5-12H,4,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJHMUCXBRSZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide, also known as G862-0464, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C22H24N4O4S
Molecular Weight 440.5 g/mol
CAS Number 920221-03-0
IUPAC Name N-(4-ethoxyphenyl)-2-[5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl}acetamide]
Purity Typically 95%

This compound features a complex structure that includes a dihydropyridine moiety, which is often associated with various biological activities, including antioxidant and anti-inflammatory effects.

Research indicates that compounds similar to G862-0464 exhibit diverse biological activities, primarily through the following mechanisms:

  • Antioxidant Activity : The dihydropyridine core is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest that G862-0464 may possess antifungal properties, making it a candidate for treating infections caused by resistant fungal strains.
  • Cytotoxicity Against Cancer Cells : Some derivatives of this compound have shown cytotoxic effects against various cancer cell lines by inducing apoptosis.

Case Studies and Research Findings

Several studies have explored the biological potential of similar compounds:

  • A study published in Molecular Medicine Reports demonstrated that derivatives of dihydropyridine compounds could inhibit cancer cell proliferation in vitro. The study highlighted the importance of substituents on the dihydropyridine ring in enhancing cytotoxicity against breast cancer cells (Pagadala et al., 2017) .
  • Another investigation focused on the antifungal properties of compounds with similar structures, revealing significant activity against Candida albicans and other pathogenic fungi. The study suggested that the presence of a pyrimidine ring enhances the antifungal efficacy (ChemDiv Screening Library) .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the therapeutic potential of G862-0464:

  • Animal model studies are needed to evaluate the pharmacokinetics and bioavailability of G862-0464. Initial findings suggest favorable absorption characteristics, but further research is required to confirm these results.

Comparison with Similar Compounds

Target Compound

  • Core: 1,4-dihydropyridinone with a 4-oxo group.
  • Substituents :
    • Position 2: [(4-methylpyrimidin-2-yl)sulfanyl]methyl.
    • Position 5: Methoxy.
    • Acetamide side chain: N-linked to 4-ethoxyphenyl.

Analog 1 : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Core : Simple acetamide.
  • Substituents :
    • Pyrimidinylsulfanyl group (4,6-dimethylpyrimidin-2-yl).
    • Acetamide side chain: N-linked to 4-methylpyridin-2-yl.
  • Key Difference: Lacks the dihydropyridinone core and methoxy substitution; pyridine replaces ethoxyphenyl.

Analog 2 : S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B13]

  • Core : Tetrahydropyrimidine-4,6-dione.
  • Substituents :
    • Thio-linked tetrahydropyrimidin-2-yl.
    • Acetamide side chain: Dual substitution (4-hydroxyphenyl and 4-sulfamoylphenyl).
  • Key Difference: Incorporates a sulfonamide group and lacks the dihydropyridinone ring.

Analog 3 : 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide

  • Core : 1,3,4-oxadiazole.
  • Substituents :
    • Pyrimidinylthio and oxadiazolylthio groups.
    • Acetamide side chain: N-linked to 4-nitrophenyl.
  • Key Difference: Oxadiazole core instead of dihydropyridinone; nitro group enhances electrophilicity.

Target Compound

Formation of the dihydropyridinone core via cyclization.

Introduction of the sulfanylmethyl group via alkylation with 4-methylpyrimidin-2-thiol.

Acetamide coupling using 2-chloro-N-(4-ethoxyphenyl)acetamide.

Analog 1

  • Route: Reacting 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(4-methylpyridin-2-yl)acetamide in ethanol.
  • Conditions : Reflux, followed by crystallization from chloroform-acetone.

Analog 3

  • Route : Condensation of 5-[((4-(4-chlorophenyl)pyrimidin-2-yl)thio)methyl]-1,3,4-oxadiazole-2-thione with 2-chloro-N-(4-nitrophenyl)acetamide.
  • Conditions : Room-temperature stirring in acetone with K₂CO₃.

Key Structural and Functional Insights

Role of Sulfanyl Linkages : The sulfanylmethyl group in the target compound and analogs enhances molecular flexibility and facilitates interactions with biological targets, such as enzyme active sites .

Electron-Donating vs. Withdrawing Groups: The 4-ethoxyphenyl group (electron-donating) in the target compound may improve lipid solubility compared to Analog 3’s 4-nitrophenyl (electron-withdrawing) . Methoxy and oxo groups in the dihydropyridinone core could participate in hydrogen bonding, influencing bioavailability .

Heterocyclic Diversity: Dihydropyridinone cores are associated with redox activity and kinase inhibition. Oxadiazole cores (Analog 3) are often linked to antimicrobial and antiproliferative effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

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